Mal-amido-PEG9-acid

ADC Pharmacokinetics PEGylation

Mal-amido-PEG9-acid is a monodisperse, heterobifunctional PEG9 linker that eliminates batch-to-batch variability in ADC and PROTAC development. Its precisely defined 9-unit PEG chain balances hydrophilicity to solubilize hydrophobic payloads (e.g., MMAE, PNU-159682) and prevent aggregation at DAR >4, while avoiding the excessive hydrodynamic radius of longer PEGs that accelerates nonspecific clearance. The maleimide group enables site-specific thiol conjugation; the terminal carboxylic acid permits orthogonal amide coupling. Unlike polydisperse PEG blends, this monodisperse linker guarantees identical structure on every conjugate molecule, ensuring reproducible DAR characterization and predictable in vivo pharmacokinetics. Choose Mal-amido-PEG9-acid for linker chemistry where precision is non-negotiable.

Molecular Formula C28H48N2O14
Molecular Weight 636.7 g/mol
Cat. No. B608820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG9-acid
SynonymsMal-amido-PEG9-acid
Molecular FormulaC28H48N2O14
Molecular Weight636.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35)
InChIKeyXOHZWIACQTZJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG9-acid Linker Specifications for ADC and PROTAC Procurement


Mal-amido-PEG9-acid (CAS 2112731-43-6, MW 636.7 g/mol) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker containing a thiol-reactive maleimide group and a terminal carboxylic acid [1]. It belongs to the monodisperse PEG linker class with exactly nine ethylene glycol repeat units, providing defined molecular architecture for bioconjugation applications including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The compound is commercially available with purity specifications typically exceeding 98% and is supplied as a research-use-only reagent for linker chemistry development .

Why Mal-amido-PEG9-acid Cannot Be Simply Substituted with Alternative PEG Linkers


PEG linkers are not functionally interchangeable in ADC and PROTAC design; PEG chain length directly modulates critical physicochemical and pharmacokinetic parameters. Systematic studies demonstrate that PEG chain length affects ADC hydrophobicity, nonspecific clearance rate, tumor uptake, and tissue distribution in vivo [1]. Specifically, incorporation of PEG units of varying lengths (4, 8, 12, or 24 units) alters the balance between solubility enhancement and clearance kinetics—shorter PEG chains (PEG4) may provide insufficient hydrophilicity to mask hydrophobic payloads, while excessively long PEG chains may increase hydrodynamic radius and alter biodistribution [2]. Furthermore, polydisperse PEG blends introduce product heterogeneity and batch-to-batch variability that monodisperse linkers like Mal-amido-PEG9-acid avoid [3]. Therefore, substituting Mal-amido-PEG9-acid with a different PEG length or polydisperse alternative without re-optimization risks compromising conjugate solubility, stability, or in vivo performance.

Mal-amido-PEG9-acid Quantitative Differentiation Evidence Versus Comparator Linkers


PEG9 Chain Length Balances Solubility Enhancement and Nonspecific Clearance Versus PEG4 and PEG12

Mal-amido-PEG9-acid features a 9-unit PEG chain (MW 636.7 g/mol) that occupies an intermediate position between shorter PEG4 linkers and longer PEG12 linkers. In systematic ADC studies, ADCs with PEGylated drug-linkers demonstrated increasingly slower nonspecific cellular uptake and decreased peak payload concentrations in tissues as PEG chain length increased from 4 to 8 to 12 units [1]. The non-PEGylated ADC control exhibited rapid nonspecific uptake with peak payload concentrations reached within the first day, whereas PEG-containing ADCs showed progressively attenuated peak tissue concentrations [2]. PEG9 provides a balanced profile: sufficient hydrophilicity to mask hydrophobic payloads and reduce aggregation compared to PEG4, while avoiding potential excessive hydrodynamic radius increases associated with longer PEG chains that may alter tumor penetration [3].

ADC Pharmacokinetics PEGylation

Monodisperse PEG9 Enables Defined Molecular Architecture Versus Polydisperse PEG Blends

Mal-amido-PEG9-acid is a monodisperse PEG linker with a polydispersity index (PDI) of 1.0, meaning every molecule has exactly nine ethylene glycol repeat units and a precise molecular weight of 636.7 g/mol . In contrast, conventional polydisperse PEG linkers consist of mixtures with a distribution of chain lengths, yielding heterogeneous ADC products with variable drug-to-antibody ratios (DAR) and pharmacokinetic properties [1]. Uniform PEG linkers enable reproducible conjugation chemistry, simplified analytical characterization, and batch-to-batch consistency that polydisperse alternatives cannot achieve [2]. Studies indicate that well-defined PEGylated constructs can mitigate immunogenicity risks associated with polydisperse PEG mixtures, including the accelerated blood clearance (ABC) phenomenon linked to anti-PEG antibody responses [3].

ADC Manufacturing Batch Consistency Monodisperse PEG

Maleimide-Thiol Conjugation at Optimized pH Range Minimizes Premature Hydrolysis

The maleimide group of Mal-amido-PEG9-acid reacts specifically with thiol groups at pH 6.5-7.5 to form stable thioether bonds [1]. This pH range balances thiol reactivity against maleimide hydrolysis: at pH <6.5, thiol reactivity decreases; at pH >7.5, maleimide ring hydrolysis accelerates, potentially reducing conjugation efficiency . Following thiol conjugation, the succinimide ring can undergo slow hydrolysis to a ring-opened product that is more resistant to retro-Michael elimination, contributing to long-term conjugate stability [2]. In contrast, amine-reactive alternatives such as NHS ester-terminated linkers exhibit faster hydrolysis in aqueous media and require more stringent handling conditions.

Bioconjugation Maleimide Chemistry Thiol-Reactive

Heterobifunctional Maleimide-Carboxylic Acid Enables Sequential Conjugation Strategy

Mal-amido-PEG9-acid provides orthogonal reactivity: a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amide bond formation with primary amines via EDC/DCC activation . This heterobifunctional design enables sequential conjugation strategies essential for PROTAC assembly, where the linker must first be attached to one ligand (e.g., E3 ligase binder) before coupling to the second ligand (target protein binder) . In contrast, homobifunctional linkers risk crosslinking and require protection/deprotection steps, while Mal-amido-PEG9-amine (amine-terminated analog) offers different second-step conjugation chemistry that may not be optimal for all ligand coupling strategies .

PROTAC Synthesis Heterobifunctional Linker Sequential Conjugation

Mal-amido-PEG9-acid Optimal Use Cases in ADC and PROTAC Development


ADC Development Requiring Balanced DAR and Pharmacokinetics

Mal-amido-PEG9-acid is suitable for ADC programs where achieving drug-to-antibody ratios (DAR) of 2-4 with stable pharmacokinetic profiles is critical. The 9-unit PEG chain provides sufficient hydrophilicity to solubilize hydrophobic payloads such as MMAE or PNU-159682 while maintaining favorable circulation half-life. Based on PEG chain-length studies, PEG9 occupies the intermediate range that avoids the insufficient hydrophilicity of PEG4 and the potentially excessive hydrodynamic radius of PEG12 [1]. The maleimide group enables site-specific conjugation to engineered cysteine residues or reduced interchain disulfides, while the monodisperse nature ensures consistent DAR characterization [2].

PROTAC Synthesis Requiring Sequential Heterobifunctional Conjugation

Mal-amido-PEG9-acid enables modular PROTAC assembly via orthogonal conjugation: the maleimide group attaches to a thiol-containing E3 ligase ligand (e.g., VHL or CRBN binder modified with a cysteine handle), and the terminal carboxylic acid couples to an amine-containing target protein ligand via EDC/DCC activation [1]. The PEG9 spacer provides 9-ethylene glycol unit separation (~3.5-4.0 nm extended length) that accommodates ternary complex formation between E3 ligase, PROTAC, and target protein, while the non-cleavable PEG backbone ensures linker stability throughout the protein degradation cycle [2].

High-Loading ADC Formulations Requiring Aggregation Mitigation

For ADC constructs targeting higher DAR values (>4) with hydrophobic payloads, the PEG9 linker mitigates aggregation by providing a hydrophilic spacer that 'shields' the hydrophobic drug from aqueous exposure [1]. Studies demonstrate that PEGylation reduces nonspecific ADC catabolism and payload release, with PEG-containing ADCs showing substantially reduced hematologic toxicity compared to non-PEGylated controls in rat models [2]. The monodisperse PEG9 chain ensures that every ADC molecule carries an identical linker structure, avoiding the heterogeneity that complicates aggregation analysis with polydisperse PEG alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG9-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.